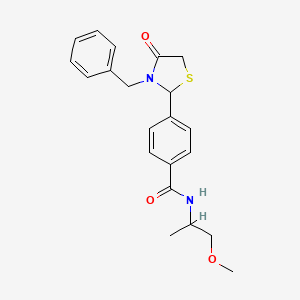![molecular formula C10H11Cl2NO2 B12486316 3-[(2,4-Dichlorobenzyl)amino]propanoic acid](/img/structure/B12486316.png)
3-[(2,4-Dichlorobenzyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2,4-dichlorophenyl)methyl]amino}propanoic acid is a chemical compound with the molecular formula C10H11Cl2NO2. It is primarily used in research settings and is known for its potential applications in various scientific fields. This compound is often studied for its biochemical properties and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-dichlorophenyl)methyl]amino}propanoic acid typically involves the reaction of 2,4-dichlorobenzylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of solvents such as toluene and catalysts like tetrabutylammonium iodide. The process can be summarized as follows:
Reaction of 2,4-dichlorobenzylamine with acrylonitrile: This step involves the nucleophilic addition of the amine to the nitrile group.
Hydrolysis: The nitrile group is then hydrolyzed to form the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic route described above can be scaled up with appropriate adjustments to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(2,4-dichlorophenyl)methyl]amino}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-{[(2,4-dichlorophenyl)methyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[(2,4-dichlorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the nervous system, modulating their activity and influencing neurotransmission pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(3,4-dichlorophenyl)methyl]amino}propanoic acid
- 3-{[(2,4-dichlorophenyl)methyl]amino}butanoic acid
- 3-{[(2,4-dichlorophenyl)methyl]amino}pentanoic acid
Uniqueness
3-{[(2,4-dichlorophenyl)methyl]amino}propanoic acid is unique due to its specific chemical structure, which imparts distinct biochemical properties. The presence of the 2,4-dichlorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research in medicinal chemistry and pharmacology.
Propiedades
Fórmula molecular |
C10H11Cl2NO2 |
|---|---|
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
3-[(2,4-dichlorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-1-7(9(12)5-8)6-13-4-3-10(14)15/h1-2,5,13H,3-4,6H2,(H,14,15) |
Clave InChI |
LPBOBLBZKKXQRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CNCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-4-[2-(2,5-dimethylphenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B12486236.png)
![5-(2,6-difluorophenyl)-2-(4-methylpiperazin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12486237.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide](/img/structure/B12486241.png)

![2,2-dimethyl-3'-phenyl-2',3',4',4a'-tetrahydro-1'H,6'H-spiro[1,3-dioxane-5,5'-pyrido[1,2-a]quinoline]-4,6-dione](/img/structure/B12486251.png)
![3-[(4-chlorophenyl)carbonyl]-6,8-difluoroquinolin-4(1H)-one](/img/structure/B12486255.png)
![N-(2-bromophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12486270.png)

![4-({N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}amino)benzamide](/img/structure/B12486292.png)
![2-[4-(3,4-dimethylphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12486297.png)
![Propyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12486304.png)
![3-[1-Methyl-2-(propan-2-ylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12486308.png)
![5-(2-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12486313.png)
